molecular formula C12H16O3 B14256733 Methyl 1-phenylbutan-2-yl carbonate CAS No. 380493-17-4

Methyl 1-phenylbutan-2-yl carbonate

Katalognummer: B14256733
CAS-Nummer: 380493-17-4
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: CMJHKIDDNZCJTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-phenylbutan-2-yl carbonate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a carbonate ester derived from the reaction of methyl 1-phenylbutan-2-ol with carbonic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 1-phenylbutan-2-yl carbonate can be synthesized through the reaction of methyl 1-phenylbutan-2-ol with carbonic acid derivatives, such as phosgene or dimethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction can be represented as follows:

Methyl 1-phenylbutan-2-ol+Carbonic acid derivativeMethyl 1-phenylbutan-2-yl carbonate+By-products\text{Methyl 1-phenylbutan-2-ol} + \text{Carbonic acid derivative} \rightarrow \text{this compound} + \text{By-products} Methyl 1-phenylbutan-2-ol+Carbonic acid derivative→Methyl 1-phenylbutan-2-yl carbonate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-phenylbutan-2-yl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methyl 1-phenylbutan-2-ol and carbonic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide or titanium alkoxides.

    Reduction: Reducing agents like LiAlH₄, anhydrous conditions.

Major Products

    Hydrolysis: Methyl 1-phenylbutan-2-ol and carbonic acid.

    Transesterification: Different carbonate esters.

    Reduction: Methyl 1-phenylbutan-2-ol.

Wissenschaftliche Forschungsanwendungen

Methyl 1-phenylbutan-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of methyl 1-phenylbutan-2-yl carbonate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate ester bond. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of the corresponding alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1-phenylbutan-2-yl carbonate
  • Propyl 1-phenylbutan-2-yl carbonate
  • Butyl 1-phenylbutan-2-yl carbonate

Uniqueness

Methyl 1-phenylbutan-2-yl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

380493-17-4

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

methyl 1-phenylbutan-2-yl carbonate

InChI

InChI=1S/C12H16O3/c1-3-11(15-12(13)14-2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI-Schlüssel

CMJHKIDDNZCJTB-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1=CC=CC=C1)OC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.